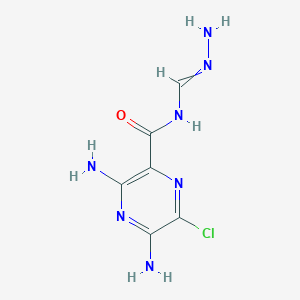
3,5-diamino-N-(aminoimino-methyl)-6-chloropyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide is a chemical compound known for its significant applications in various fields, including medicine and industrial chemistry. This compound is characterized by its pyrazine ring structure, which is substituted with amino, chloro, and carboxamide groups. It is known for its role as a potassium-sparing diuretic and antihypertensive agent, acting as a sodium channel blocker .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with guanidine to form the desired compound. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
化学反应分析
Types of Reactions
3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the amino groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazinecarboxamides .
科学研究应用
3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Employed as a potassium-sparing diuretic and antihypertensive agent, particularly in the treatment of conditions like hypertension and heart failure.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The compound exerts its effects primarily by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys. This inhibition is achieved by binding to sodium channels, which reduces the secretion of potassium and hydrogen ions. This mechanism helps in maintaining potassium levels in the body while promoting the excretion of sodium and water .
相似化合物的比较
Similar Compounds
Amiloride: Another potassium-sparing diuretic with a similar mechanism of action.
Triamterene: Also a potassium-sparing diuretic but with a different chemical structure.
Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.
Uniqueness
3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to selectively block sodium channels while sparing potassium makes it particularly valuable in medical applications .
属性
分子式 |
C6H8ClN7O |
|---|---|
分子量 |
229.63 g/mol |
IUPAC 名称 |
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8ClN7O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10/h1H,10H2,(H4,8,9,14)(H,11,12,15) |
InChI 键 |
SNZMDTWBYHASLK-UHFFFAOYSA-N |
规范 SMILES |
C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















